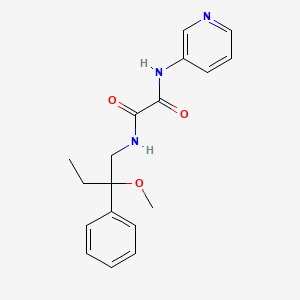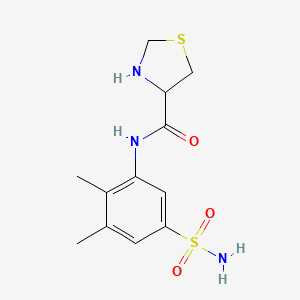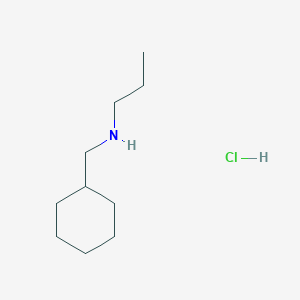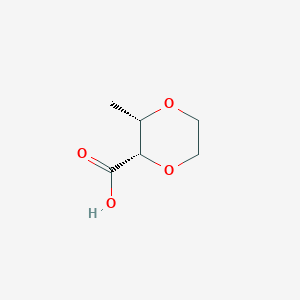
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, also known as MPPO, is a synthetic compound that has gained attention in the scientific community due to its potential for use as a research tool. MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning, memory, and inflammation. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A novel approach in the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes demonstrates the versatility and efficiency of incorporating oxalamide functionalities. This method highlights the potential for creating a wide range of oxalamide derivatives, including N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, showcasing its relevance in synthetic organic chemistry and material science (Mamedov et al., 2016).
Applications in Solar Cell Technology
Research into co-sensitized solar cells has revealed the use of pyridine derivatives, closely related to N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, to enhance the performance of dye-sensitized solar cells (DSSCs). These derivatives, when used as co-adsorbents with a ruthenium complex N719, have shown significant improvement in solar energy conversion efficiency. This application underlines the potential of such compounds in renewable energy technologies (Wei et al., 2015).
Catalysis and Organic Transformations
N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a compound structurally related to the chemical , has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery opens up new avenues for the development of catalytic processes in organic synthesis, highlighting the compound's utility in facilitating complex chemical transformations (Bhunia et al., 2022).
properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-18(24-2,14-8-5-4-6-9-14)13-20-16(22)17(23)21-15-10-7-11-19-12-15/h4-12H,3,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSGZCIGEGGHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)
![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2676185.png)

![5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B2676190.png)
![3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2676191.png)
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676192.png)